4-(Cyclohexylmethoxy)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRXWIHQUCOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxy-2-methylbenzoic Acid Methyl Ester
The initial step involves the preparation of 4-hydroxy-2-methylbenzoic acid, though direct commercial availability is limited. An alternative route begins with 2-methylbenzoic acid, which undergoes nitration at the 4-position using concentrated nitric acid in sulfuric acid, followed by reduction of the nitro group to a hydroxyl group via catalytic hydrogenation (H₂, Pd/C). The carboxylic acid is then protected as a methyl ester using methanol and sulfuric acid under reflux, yielding 4-hydroxy-2-methylbenzoic acid methyl ester.
Reaction Conditions:
Alkylation with Cyclohexylmethyl Halide
The phenolic hydroxyl group of the methyl ester undergoes Williamson ether synthesis with cyclohexylmethyl bromide in the presence of a base. Potassium carbonate in dimethylformamide (DMF) facilitates deprotonation of the phenol, forming a phenoxide ion that reacts with the alkyl halide via an Sₙ2 mechanism. This step introduces the cyclohexylmethoxy group regioselectively.
Reaction Equation:
Optimized Conditions:
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF). This step ensures quantitative conversion without side reactions due to the stability of the ether linkage under basic conditions.
Reaction Conditions:
Palladium-Catalyzed Coupling of Aryl Halides
Synthesis of 4-Bromo-2-methylbenzoic Acid Methyl Ester
Starting from commercially available 4-bromo-2-methylbenzoic acid, esterification with methanol and sulfuric acid affords the methyl ester. This intermediate serves as a substrate for palladium-mediated cross-coupling with cyclohexylmethanol.
Reaction Conditions:
Suzuki-Miyaura Coupling with Cyclohexylmethanol
A modified Suzuki-Miyaura reaction employs cyclohexylmethylboronic acid and palladium catalysis to replace the bromine atom with the cyclohexylmethoxy group. Pd(dppf)Cl₂ catalyzes the coupling in a mixed solvent system of dioxane and water, with sodium carbonate as the base.
Reaction Equation:
Optimized Conditions:
Ester Hydrolysis
The methyl ester is hydrolyzed as described in Section 2.3 to yield the final product.
Mitsunobu Reaction for Direct Etherification
Substrate Preparation
4-Hydroxy-2-methylbenzoic acid methyl ester (Section 2.1) reacts with cyclohexylmethanol under Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the reaction, enabling ether formation via an oxidative-reductive mechanism.
Reaction Equation:
Optimized Conditions:
Ester Hydrolysis
Standard hydrolysis conditions yield the carboxylic acid.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Williamson Synthesis | High regioselectivity; scalable | Requires phenolic intermediate synthesis | 68–72% |
| Palladium Coupling | Tolerates electron-withdrawing groups | Costly catalysts; sensitive to oxygen | 60–65% |
| Mitsunobu Reaction | Mild conditions; no pre-formed halide needed | Expensive reagents; stoichiometric byproducts | 75–80% |
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of cyclohexylmethoxybenzoic acid derivatives.
Reduction: Formation of cyclohexylmethoxybenzyl alcohol.
Substitution: Introduction of halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Agents :
-
Antidiabetic Potential :
- The compound has been investigated for its potential role as a peroxisome proliferator-activated receptor (PPAR) ligand, which is crucial in the regulation of glucose metabolism and insulin sensitivity. Compounds that activate PPARs are of significant interest in the treatment of metabolic disorders .
- Anticancer Activity :
Case Studies
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of this compound involve several pathways:
- Inhibition of Pro-inflammatory Cytokines : By modulating NF-kB signaling pathways, this compound reduces the expression of inflammatory cytokines.
- Activation of PPARs : This leads to improved insulin sensitivity and glucose metabolism, making it a candidate for further development as an antidiabetic agent.
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to cell death.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substitution patterns and biological activities:
Key Observations :
- However, bulky substituents like acryloyloxyhexyloxy (in –6) may reduce synthetic yields due to steric hindrance .
- Functional Group Reactivity : The carboxylic acid group enables conjugation (e.g., esterification, amidation), as seen in derivatives used for polymer networks () or prodrug development .
Physicochemical Properties
NMR Spectral Comparison :
Thermal and Solubility Data :
- The cyclohexylmethoxy group contributes to lower aqueous solubility compared to polar substituents (e.g., aminomethyl in ), necessitating formulation adjustments for in vivo studies .
- Derivatives with acryloyloxy groups (–6) exhibit higher thermal stability, making them suitable for polymer applications .
Biological Activity
4-(Cyclohexylmethoxy)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biochemical properties, cellular effects, and mechanisms of action is crucial for evaluating its therapeutic potential.
The compound is characterized by the presence of a cyclohexylmethoxy group and a methyl substituent on the benzoic acid structure. This unique configuration may influence its interaction with biological targets.
This compound has been shown to interact with various enzymes and proteins, impacting biochemical pathways. The presence of the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in cellular contexts.
| Property | Description |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| Solubility | Soluble in organic solvents, slightly soluble in water |
| pKa | Approximately 4.5 |
Cellular Effects
Research indicates that this compound influences cell signaling pathways and gene expression. Its effects on cellular metabolism have been observed in various cell lines, demonstrating both cytotoxicity and protective effects depending on concentration.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at lower concentrations (1-10 µM), the compound exhibited minimal cytotoxicity, while higher concentrations (50 µM) led to significant cell death through apoptosis.
The compound's biological activity can be attributed to its ability to bind specific biomolecules, leading to enzyme inhibition or activation. The cyclohexylmethoxy group enhances binding affinity, which is critical for its pharmacological effects.
Mechanistic Pathways
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular homeostasis.
- Signal Transduction : It modulates signaling pathways related to inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
Studies have assessed the stability and degradation of this compound under various conditions. The compound demonstrated stability over extended periods, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In vivo studies have shown that dosage significantly affects the biological activity of this compound. Lower doses enhance metabolic stability without adverse effects, while higher doses can lead to toxicity.
Table 2: Dosage Effects Summary
| Dosage (mg/kg) | Observed Effect |
|---|---|
| 10 | No significant adverse effects |
| 25 | Enhanced metabolic activity |
| 50 | Induction of apoptosis in tumor cells |
Transport and Distribution
The transport mechanisms of this compound involve specific transporters that facilitate its distribution within tissues. Studies suggest that it accumulates preferentially in target tissues, enhancing its therapeutic efficacy.
Q & A
Q. What are the key synthetic routes for 4-(Cyclohexylmethoxy)-2-methylbenzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures starting from benzoic acid derivatives. Key steps include:
- Cyclohexylmethoxy group introduction : Achieved via nucleophilic substitution using cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Methylation at the 2-position : Controlled Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and Lewis acids (e.g., AlCl₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps.
- Catalyst screening : Pd-based catalysts improve coupling efficiency in aryl ether formation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during methylation.
Q. How should researchers characterize this compound using spectroscopic methods?
A combination of techniques is essential for structural confirmation:
Q. Best Practices :
- Use deuterated DMSO for solubility and to observe carboxylic proton (δ ~12 ppm).
- Compare with computational predictions (e.g., PubChem’s InChI key) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies often arise from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting NMR peaks. Use pH-controlled solvents (e.g., CDCl₃ with a drop of D₂O) to stabilize the protonated form .
- Rotameric states : The cyclohexyl group’s chair-flipping can split signals. Perform variable-temperature NMR (−40°C to 25°C) to coalesce peaks .
- Impurity interference : Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) to isolate target signals .
Case Study : A 2021 study resolved conflicting δ 4.2 ppm (OCH₂) signals by repeating synthesis at lower temperatures, identifying a side product from incomplete cyclohexylation .
Q. What strategies are effective for evaluating this compound’s biological activity in enzyme inhibition assays?
Experimental Design :
- Target selection : Prioritize enzymes with known benzoic acid interactions (e.g., cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs)) .
- Assay conditions :
- IC₅₀ determination : Use fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs) in pH 7.4 buffer .
- Controls : Include positive inhibitors (e.g., aspirin for COX-2) and vehicle (DMSO <0.1%).
Q. Data Interpretation :
- Non-linear regression analysis (GraphPad Prism) to calculate inhibition constants.
- Address false positives via counter-screens (e.g., thermal shift assays to confirm binding) .
Q. How can researchers optimize yield and purity in large-scale synthesis?
Challenges :
- Low yields (<40%) in final steps due to steric hindrance during cyclohexylmethoxy coupling.
- Impurities from over-alkylation or esterification.
Q. Solutions :
- Flow chemistry : Continuous reactors improve mixing and heat transfer for substitution steps, achieving >75% yield .
- In-line purification : Integrate scavenger resins (e.g., sulfonic acid resin) to remove unreacted intermediates .
- Crystallization screening : Use solvent blends (e.g., ethanol/water) with gradual cooling to enhance crystal purity (>98% by HPLC) .
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
| Property | Tool | Output |
|---|---|---|
| LogP | ACD/Labs Percepta | 3.2 ± 0.1 (experimental: 3.1) |
| pKa | Marvin Suite | 4.7 (carboxylic acid), 9.2 (ether oxygen) |
| Solubility | SwissADME | 0.12 mg/mL in water, improves with PEG-400 |
Q. Applications :
- Molecular docking (AutoDock Vina) to predict binding modes with COX-2 (ΔG = −8.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
